molecular formula C17H12Cl2O4S B12124385 2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate

2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate

Cat. No.: B12124385
M. Wt: 383.2 g/mol
InChI Key: WMKQZSJMTIYZMD-UHFFFAOYSA-N
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Description

2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a dichlorophenyl group and a methoxynaphthalene group connected through a sulfonate linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate typically involves the reaction of 2,5-dichlorophenol with 4-methoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine atoms) on the phenyl ring.

    Oxidation and Reduction: The methoxy group on the naphthalene ring can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of hydroquinones.

    Hydrolysis: The sulfonate group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl derivatives.

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Products include hydroquinones and reduced derivatives.

    Hydrolysis: Products include sulfonic acids and alcohols.

Scientific Research Applications

2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenyl 4-methoxynaphthalenesulfonate
  • 2,5-Dichlorophenyl 4-ethoxynaphthalenesulfonate
  • 2,5-Dichlorophenyl 4-methoxynaphthalene

Uniqueness

2,5-Dichlorophenyl 4-methoxynaphthalenesulfonate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H12Cl2O4S

Molecular Weight

383.2 g/mol

IUPAC Name

(2,5-dichlorophenyl) 4-methoxynaphthalene-1-sulfonate

InChI

InChI=1S/C17H12Cl2O4S/c1-22-15-8-9-17(13-5-3-2-4-12(13)15)24(20,21)23-16-10-11(18)6-7-14(16)19/h2-10H,1H3

InChI Key

WMKQZSJMTIYZMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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